(3-(4-Aminophenyl)isoxazol-5-yl)methanol

Purity Specification Quality Control Procurement Sourcing

(3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS 885273-66-5; MFCD06738482) is a heterocyclic small molecule (C₁₀H₁₀N₂O₂, MW 190.20 g·mol⁻¹) belonging to the 3,5-disubstituted isoxazole class. It carries a 4-aminophenyl group at the C3 position and a hydroxymethyl substituent at C5, endowing it with dual hydrogen-bond donor/acceptor functionality (2 HBD, 4 HBA) and a computed XLogP of 0.5, indicating moderate polarity.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 885273-66-5
Cat. No. B1526203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Aminophenyl)isoxazol-5-yl)methanol
CAS885273-66-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)CO)N
InChIInChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2
InChIKeyVNXXPOJYMSSBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS 885273-66-5): A Bifunctional Isoxazole Scaffold for Medicinal Chemistry and Targeted Synthesis


(3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS 885273-66-5; MFCD06738482) is a heterocyclic small molecule (C₁₀H₁₀N₂O₂, MW 190.20 g·mol⁻¹) belonging to the 3,5-disubstituted isoxazole class . It carries a 4-aminophenyl group at the C3 position and a hydroxymethyl substituent at C5, endowing it with dual hydrogen-bond donor/acceptor functionality (2 HBD, 4 HBA) and a computed XLogP of 0.5, indicating moderate polarity [1]. The compound is commercially supplied as a research building block at purities of 95–98%, with a validated Pd/C-mediated nitro reduction as the key synthetic step . It has been cited in patent literature as an intermediate en route to aminoisoxazole-based kinase inhibitors and monoamine oxidase B (MAO-B) targeting agents [2].

Why In-Class Isoxazole Building Blocks Cannot Interchangeably Replace (3-(4-Aminophenyl)isoxazol-5-yl)methanol in Serial Synthesis


Isoxazole building blocks with similar core scaffolds vary critically in the position, electronic character, and hydrogen-bonding capacity of their peripheral substituents, which directly govern reactivity in downstream coupling, oxidation, or condensation steps . (3-(4-Aminophenyl)isoxazol-5-yl)methanol combines a nucleophilic primary aromatic amine (4-aminophenyl) with a primary alcohol (5-hydroxymethyl), enabling orthogonal derivatization—amine acylation/sulfonylation without alcohol protection—that is absent in analogs bearing methyl, fluoro, or unsubstituted phenyl groups at C3 [1]. Substitution with regioisomeric 5-(4-aminophenyl)isoxazol-3-ol (hydroxyl at C3) alters tautomeric equilibria and metal-chelating behavior . Even a change from 5-hydroxymethyl to 5-methyl (3-(4-aminophenyl)-5-methylisoxazole) eliminates the alcohol handle required for oxidation to the aldehyde or for ester/ether formation, breaking the synthetic sequence described in patent US08828992B2 . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for (3-(4-Aminophenyl)isoxazol-5-yl)methanol vs. Closest Commercial and Structural Analogs


Commercially Available Purity: 97% vs. 95% Baseline Across Major Suppliers

The compound is available at a specification of 97% purity (HPLC) through eMolecules/Fisher Scientific (J&W PharmLab LLC), representing a 2-percentage-point improvement over the 95% minimum purity offered by Fluorochem and AKSci . The 97% lot also provides lot-specific certificate-of-analysis (COA) documentation, which is critical for reproducible SAR chemistry .

Purity Specification Quality Control Procurement Sourcing

Hydrogen-Bond Donor Capacity: Orthogonal Derivatization Potential vs. Non-Amino Analogs

The target compound possesses 2 hydrogen-bond donors (4-aminophenyl –NH₂ and 5-CH₂OH) and 4 hydrogen-bond acceptors, as computed by PubChem (Cactvs 3.4.8.24) [1]. In contrast, the structurally closest commercial analog (3-(o-tolyl)isoxazol-5-yl)methanol (CAS 885273-56-3; C₁₁H₁₁NO₂) has only 1 H-bond donor (the 5-CH₂OH only) . This confers orthogonal amine derivatization (amide, sulfonamide, urea, or reductive amination) without blocking the alcohol, a critical advantage in fragment-based library synthesis [2].

Hydrogen Bond Donor Count Bioconjugation Parallel Synthesis

Validated Single-Step Nitro-Reduction Route: Defined Intermediate and Process Reproducibility

A documented synthetic protocol reduces [3-(4-nitro-phenyl)-isoxazol-5-yl]-methanol (300 mg, 1.58 mmol) to the target compound using 10 wt% Pd/C under 40 psi H₂ in ethanol for 1 h, with reaction completion confirmed by TLC and product obtained as a yellow solid after Celite filtration and reduced-pressure distillation . Many structurally related isoxazole building blocks lack a publicly validated intermediate and reduction protocol, introducing uncertainty in route scouting .

Synthetic Route Intermediate Control Process Chemistry

GHS Safety Profile: Classified Irritant and Harmful if Swallowed, Requiring Controlled Handling

The compound carries a GHS07 pictogram (Harmful/Irritant) with Signal Word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is distinct from non-amino analogs such as (3-(o-tolyl)isoxazol-5-yl)methanol, which may lack the H335 respiratory irritation classification due to the absence of the aromatic amine moiety . This mandates PPE usage (gloves, eye protection, ventilation) as specified by P280 and P271 precautionary codes .

Hazard Classification Laboratory Safety GHS Compliance

Procurement-Relevant Application Scenarios for (3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS 885273-66-5)


Kinase Inhibitor Fragment Library Synthesis via Orthogonal Amine Derivatization

The 4-aminophenyl group provides a nucleophilic handle for amide, sulfonamide, or urea coupling without alcohol protection, enabling efficient parallel library synthesis of aminoisoxazole-based kinase inhibitors as described in patent US20050059657 [1]. The 97%-purity material from J&W PharmLab (via eMolecules/Fisher) is recommended for SAR-purity-critical library construction .

Anticancer Quinoline-Isoxazole Hybrid Synthesis via C5 Alcohol Oxidation

The 5-hydroxymethyl group can be selectively oxidized to the aldehyde and subsequently condensed with aniline derivatives to form Schiff bases, which are then cyclized to quinoline-isoxazole hybrids with demonstrated cytotoxicity (IC₅₀ < 12 μM against A549, COLO 205, MDA-MB-231, PC-3 cell lines) [2]. The validated synthetic route ensures reliable entry into this diversification sequence.

MAO-B Inhibitor Intermediate for CNS Drug Discovery Programs

Patent literature (US08828992B2) identifies substituted azole derivatives containing the (3-(4-aminophenyl)isoxazol-5-yl)methanol scaffold as monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease treatment . The dual hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA; XLogP 0.5) favors blood-brain barrier permeability considerations in CNS programs [3].

Crystal Engineering and Hydrogen-Bond Network Studies

The combination of aromatic amine, isoxazole nitrogen/oxygen, and primary alcohol provides three distinct hydrogen-bonding motifs, making the compound useful for crystal engineering and molecular self-recognition studies requiring tunable hydrogen-bond networks [4]. The validated synthesis from the nitro precursor ensures reproducible access to material with consistent crystallinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(4-Aminophenyl)isoxazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.